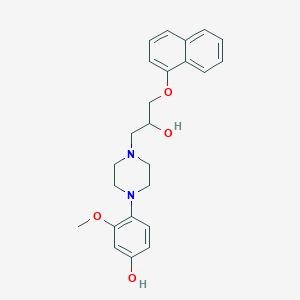
(Phenyl)hydroxynaftopidil
Übersicht
Beschreibung
(Phenyl)hydroxynaftopidil is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. It is a selective alpha 1A-adrenoceptor antagonist and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(Phenyl)hydroxynaftopidil has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have potential therapeutic applications in the treatment of benign prostatic hyperplasia (BPH). It has also been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.
Wirkmechanismus
(Phenyl)hydroxynaftopidil is a selective alpha 1A-adrenoceptor antagonist. It works by blocking the alpha 1A-adrenoceptor, which is responsible for the contraction of smooth muscle in the prostate gland and blood vessels. By blocking this receptor, (Phenyl)hydroxynaftopidil can relax the smooth muscle and improve blood flow, which can help to relieve the symptoms of BPH and hypertension.
Biochemische Und Physiologische Effekte
(Phenyl)hydroxynaftopidil has several biochemical and physiological effects. It has been found to have a potent and selective antagonistic effect on the alpha 1A-adrenoceptor. It has also been found to have a vasodilatory effect on the smooth muscle of the prostate gland and blood vessels. Additionally, (Phenyl)hydroxynaftopidil has been found to have a positive effect on lipid metabolism and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Phenyl)hydroxynaftopidil in lab experiments is that it is a selective alpha 1A-adrenoceptor antagonist. This means that it can be used to study the specific effects of blocking this receptor, without affecting other receptors in the body. However, one limitation of using (Phenyl)hydroxynaftopidil in lab experiments is that it can be difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for research on (Phenyl)hydroxynaftopidil. One area of research could be to investigate its potential use in the treatment of other diseases, such as diabetes and metabolic syndrome. Another area of research could be to investigate its potential use in combination with other drugs for the treatment of BPH and hypertension. Additionally, further research could be done to optimize the synthesis and purification of (Phenyl)hydroxynaftopidil for use in lab experiments.
Eigenschaften
CAS-Nummer |
132194-31-1 |
|---|---|
Produktname |
(Phenyl)hydroxynaftopidil |
Molekularformel |
C24H28N2O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-15-19(27)9-10-22(24)26-13-11-25(12-14-26)16-20(28)17-30-23-8-4-6-18-5-2-3-7-21(18)23/h2-10,15,20,27-28H,11-14,16-17H2,1H3 |
InChI-Schlüssel |
AMXMCPNWQJKZCZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Synonyme |
(phenyl)hydroxynaftopidil 4-hydroxyphenylnaftodipil |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

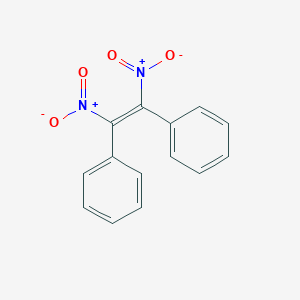
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
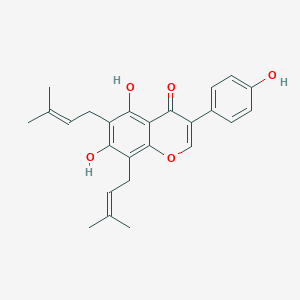
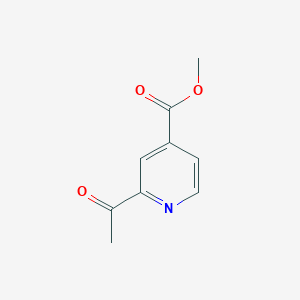
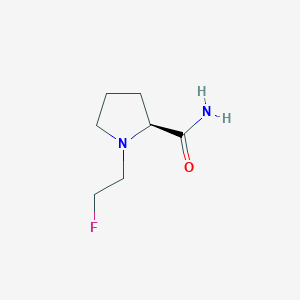
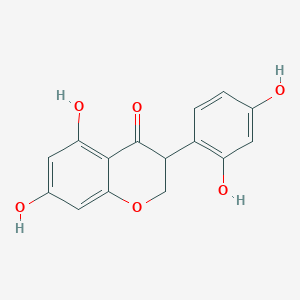
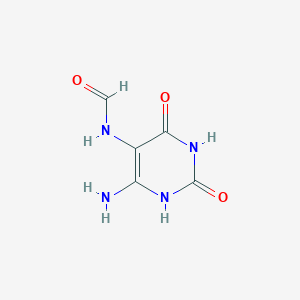


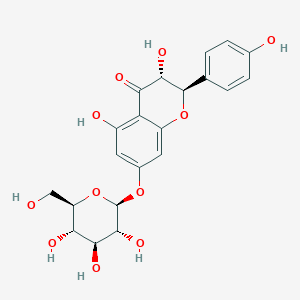
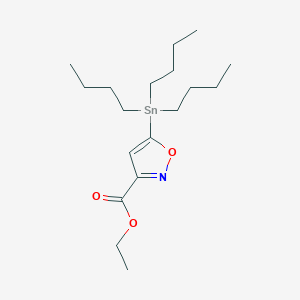
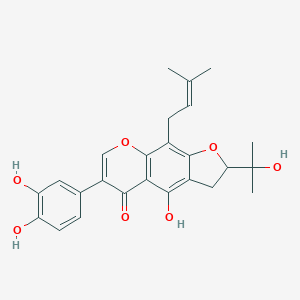
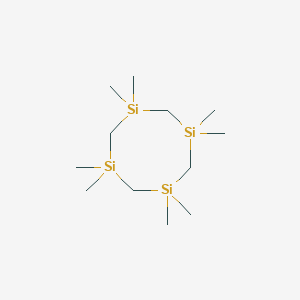
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)